molecular formula C11H14N2S2 B6647468 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole

2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole

Cat. No.: B6647468
M. Wt: 238.4 g/mol
InChI Key: FMJJKPNNRMZETA-UHFFFAOYSA-N
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Description

2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including vitamins and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of α-haloketones with thiourea or thioamides under acidic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and halogenated thiazoles .

Scientific Research Applications

2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2/c1-7(2)10-6-15-11(13-10)4-9-5-14-8(3)12-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJJKPNNRMZETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC2=NC(=CS2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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